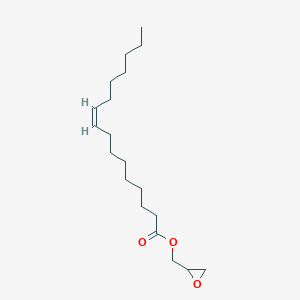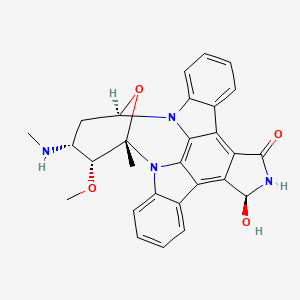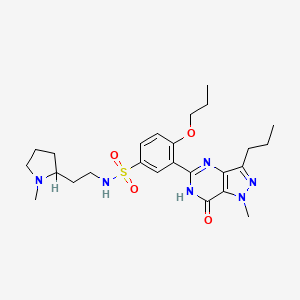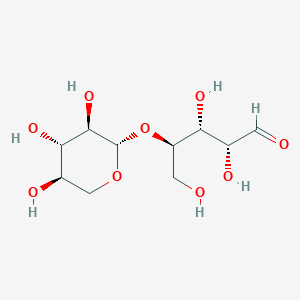
Xylobiose
Übersicht
Beschreibung
Xylobiose is a disaccharide of xylose monomers with a beta-1,4-bond between them . It is the shortest and simplest xylan, a member of the hemicellulose family of molecules that interact with cellulose and lignin in plants .
Synthesis Analysis
Xylo-oligosaccharides, including this compound, are usually produced from xylan by enzymatic hydrolysis . In a study, xylan conformations were modeled with this compound using the same density functional theory (DFT) quantum mechanics approach used previously for cellobiose .Molecular Structure Analysis
The 3D structures of proteins, namely Endo-1,4-beta-xylanase B (XynB) from Lactobacillus brevis and beta-D-xylosidase (Xyl3) from Bifidobacterium adolescentis, were computationally predicted and validated . Molecular docking studies identified the effectual binding of these proteins to the xylooligosaccharides .Chemical Reactions Analysis
The transfer products of this compound were analyzed by chemical and enzymatic methods . The region of lowest energy for the solvated model accommodates the experimentally observed left-handed, threefold helical shape of xylan hydrate as well as most di- and oligosaccharide structures .Physical and Chemical Properties Analysis
The optimal activity of the Tth xynB3 β-xylosidase was obtained at pH 6.0 and 95°C and was stable over a pH range of 5.0-7.5 and exhibited 2 h half-life at 85°C . The kinetic parameters Km and Vmax values for p-nitrophenyl-β-D-xylopyranoside and p-nitrophenyl-α-L-arabinofuranoside were 0.27 mM and 223.3 U/mg, 0.21 mM and 75 U/mg, respectively .Wissenschaftliche Forschungsanwendungen
Pflanzenabwehrmechanismen
Xylobiose wurde für ihre Rolle bei der Auslösung von Abwehrreaktionen in Pflanzen untersucht. Forschungen zeigen, dass die Behandlung mit this compound die Expression von Schlüsselgenen beeinflussen kann, die an der Wahrnehmung, Abwehr und Zellwandumgestaltung von Pflanzen beteiligt sind .
Präbiotisches Potenzial
This compound ist für ihr Potenzial als Präbiotikum bekannt. Es wurde gezeigt, dass es selektiv das Wachstum von nützlichen Darmbakterien wie Bifidobakterien stimuliert . Diese selektive Stimulation kann verschiedene gesundheitliche Vorteile haben, darunter eine verbesserte Verdauung und Unterstützung des Immunsystems.
Industrielle Produktion aus Biomasse
Die Verbindung ist auch im Zusammenhang mit der industriellen Produktion aus lignocellulosehaltigen Biomassen relevant. This compound kann aus agroindustriellen Nebenprodukten gewonnen werden, was sie zu einer nachhaltigen Option für die großtechnische Produktion macht .
Enzymatische Produktion
Es gab Fortschritte bei der enzymatischen Produktion von this compound aus lignocellulosehaltiger Biomasse (LCB). Diese Methode ermöglicht eine bessere Kontrolle des Polymerisationsgrades (DP) des Produkts, liefert hochreine Xylooligosaccharide (XOS) und arbeitet unter weniger rauen Bedingungen als andere Methoden .
Funktionaler Lebensmittelbestandteil
This compound wird aufgrund seiner präbiotischen Oligosaccharide als Zutat in funktionellen Lebensmitteln verwendet. Diese haben verschiedene gesundheitliche Auswirkungen wie die Verbesserung der Mineralstoffaufnahme und die Unterdrückung schädlicher Bakterien .
Nährstoffliche Vorteile in Lebensmitteln und Futtermitteln
Studien haben gezeigt, dass this compound auf viele Lebensmittel und Futtermittel angewendet werden kann und ernährungsphysiologische Vorteile bietet. Es wurde auch gezeigt, dass es das Auftreten von Krankheiten im Zusammenhang mit der menschlichen Gesundheit reduziert und das Wachstum und die Krankheitsresistenz von Tieren verbessert .
Wirkmechanismus
Target of Action
Xylobiose, a type of xylooligosaccharide (XOS), interacts with various targets in the body, particularly within the gut microbiota. It has been found to interact with gut proteins, such as xylosidase and xylulokinase . These proteins are present in gut microflora, such as Lactobacillus brevis and Bifidobacterium adolescentis, and play a crucial role in the metabolism of xylose .
Mode of Action
This compound interacts with its targets through a process of enzymatic hydrolysis. The proteins Endo-1,4-beta-xylanase B (XynB) from Lactobacillus brevis and beta-D-xylosidase (Xyl3) from Bifidobacterium adolescentis have been found to bind effectively to this compound . The binding energies for XynB and Xyl3 towards this compound were found to be -5.96 kcal/mol and -4.2 kcal/mol, respectively . These interactions were stabilized by several hydrogen bonds .
Biochemical Pathways
This compound is involved in the xylan metabolic pathway. Xylan, a major component of lignocellulosic biomass, can be degraded into reducing sugars, including xylose, by a range of xylanolytic enzymes . Among these enzymes, β-xylosidases are crucial as they hydrolyze more glycosidic bonds than any other xylanolytic enzymes . Once xylose is transported into the bacterial cytoplasm and isomerized to D-xylulose, the pentose phosphate pathway (PPP) is the main biochemical pathway for xylose metabolism .
Pharmacokinetics
It’s known that this compound is a non-digestible oligosaccharide
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, in Arabidopsis, this compound treatment significantly triggered the generation of reactive oxygen species (ROS), activated MAPK protein phosphorylation, and induced callose deposition . It also altered cell wall polysaccharide composition and influenced growth hormone levels .
Action Environment
Environmental factors, such as diet and drugs, can influence the composition of the gut microbiota and, consequently, the action of this compound . Incorporation of prebiotics like this compound into the diet can regulate the microbiota . Furthermore, the production of xylooligosaccharides like this compound can be influenced by the properties of the lignocellulosic feedstocks used .
Safety and Hazards
Zukünftige Richtungen
Xylobiose has shown therapeutic potential for treating obesity which involved suppression of fat deposition and obesity-related metabolic disorders . Extending these studies of understanding, the interaction between specific probiotics enzymes and their ligands can explore the detailed design of synbiotics in the future .
Eigenschaften
IUPAC Name |
2-(4,5,6-trihydroxyoxan-3-yl)oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O9/c11-3-1-18-10(8(15)5(3)12)19-4-2-17-9(16)7(14)6(4)13/h3-16H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKSQQRKHFMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


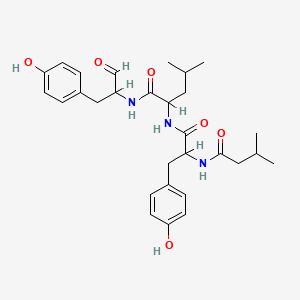
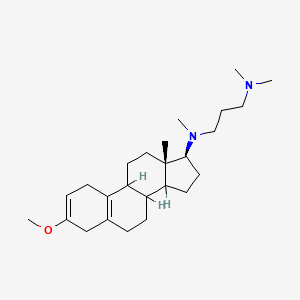
![(2S)-2-amino-2-[(4S,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1683346.png)

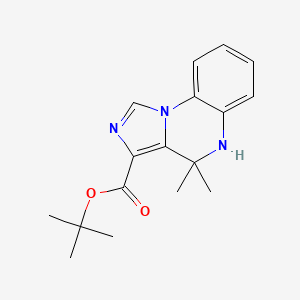
![3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B1683353.png)
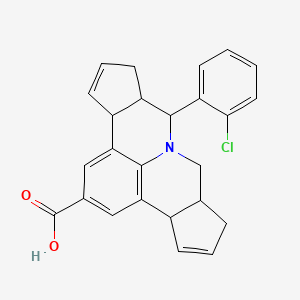
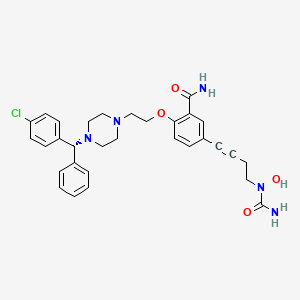

![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide](/img/structure/B1683358.png)
